(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol

Beschreibung

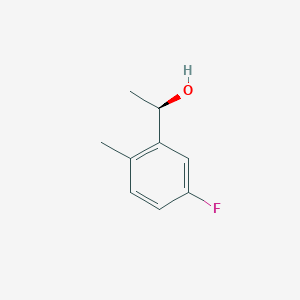

(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Eigenschaften

IUPAC Name |

(1R)-1-(5-fluoro-2-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXLBNVJZYRSMC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective formation of the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-one, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, (1R)-1-(5-fluoro-2-methylphenyl)ethane, using strong reducing agents.

Substitution: The hydroxyl group of the alcohol can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products Formed

Oxidation: (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-one.

Reduction: (1R)-1-(5-fluoro-2-methylphenyl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with biological targets. Its fluorinated structure may enhance lipophilicity, improving bioavailability.

Case Study : A study investigated the compound's effects on cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation. The mechanism involves modulation of signaling pathways related to cell survival.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| MCF-7 | 8.3 | Cell cycle arrest |

Organic Synthesis

(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of more complex molecules through reactions such as nucleophilic substitutions and coupling reactions.

Example Reactions :

- Nucleophilic Substitution : Reacts with alkyl halides to form ethers.

- Coupling Reactions : Used in the synthesis of biaryl compounds, which are significant in pharmaceuticals.

| Reaction Type | Product |

|---|---|

| Nucleophilic Substitution | Alkyl ether |

| Coupling Reaction | Biaryl compound |

Materials Science

The compound has potential applications in developing specialty chemicals and materials due to its unique physical properties. Its fluorinated nature may impart desirable characteristics such as chemical stability and resistance to degradation.

Application Example : In coatings and polymers, this compound can enhance durability and resistance to environmental factors.

Research indicates that this compound possesses notable biological activities:

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in pharmaceutical applications.

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.015 |

| S. aureus | 0.025 |

Wirkmechanismus

The mechanism of action of (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, contributing to its efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-ol

- (1R)-1-(5-chloro-2-methylphenyl)ethan-1-ol

- (1R)-1-(5-fluoro-2-ethylphenyl)ethan-1-ol

Uniqueness

(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications.

Biologische Aktivität

(1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is a chiral alcohol that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorine atom and a hydroxyl group, is believed to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's structure can be represented as follows:

- Molecular Weight : 170.19 g/mol

- Melting Point : Not specified in available literature

- Solubility : Soluble in organic solvents; specific solubility data not available.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine substitution enhances the compound's binding affinity and selectivity towards specific targets, while the hydroxyl group facilitates hydrogen bonding, stabilizing interactions with biological macromolecules .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Studies have shown that compounds with similar structures exhibit significant inhibition against various enzymes involved in metabolic pathways. For example, its analogs have been evaluated for their potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses .

Antimicrobial and Antiviral Properties

Preliminary studies suggest that compounds containing fluorinated phenolic structures can exhibit antimicrobial and antiviral properties. The presence of the fluorine atom may enhance the compound's efficacy against pathogens by increasing membrane permeability or altering the interaction with microbial enzymes .

Cytotoxicity Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's IC50 values were determined in studies focusing on human leukemia and breast cancer cell lines, indicating its potential as an anticancer agent. For instance, similar compounds showed IC50 values ranging from 0.2 to 2.0 µM against various cancer types .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential therapeutic role in inflammatory diseases .

Case Study 2: Anticancer Activity

In another study, the compound was tested against MCF-7 breast cancer cells. The results demonstrated that this compound induced apoptosis in a dose-dependent manner, with flow cytometry revealing increased levels of caspase activity, indicating its mechanism of action involves triggering programmed cell death .

Data Summary

| Biological Activity | IC50 Values | Target Cell Lines |

|---|---|---|

| Enzyme Inhibition | Not specified | Various metabolic enzymes |

| Antimicrobial | Varies | Bacterial strains |

| Antiviral | Varies | Viral assays |

| Cytotoxicity | 0.2 - 2.0 µM | MCF-7, U937, CEM-13 |

| Anti-inflammatory | Not specified | Murine models |

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in (1R)-1-(5-fluoro-2-methylphenyl)ethan-1-ol?

Answer:

To achieve high enantiomeric purity, asymmetric catalysis or chiral resolution methods are critical. For example:

- Iron(II) phthalocyanine (FePC)-catalyzed synthesis under aerobic conditions can yield secondary alcohols with up to 90% stereochemical purity. A protocol using 0.25 mol% FePC in ethanol at room temperature for 6–24 hours (similar to the synthesis of 1-(p-tolyl)ethan-1-ol) has demonstrated high regioselectivity via Markovnikov addition .

- Chiral HPLC purification with mobile phases such as hexane/isopropanol (95:5) and detection at 254 nm can resolve enantiomers, as shown for structurally related (R)-1-(3-fluorophenyl)ethan-1-ol (88% purity) .

Advanced: How can researchers address contradictions in stereochemical purity data between NMR, chiral HPLC, and optical rotation measurements?

Answer:

Discrepancies often arise from impurities or overlapping signals. Methodological solutions include:

- Cross-validation using multiple techniques :

- ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via split signals.

- Chiral HPLC with a Daicel Chiralpak AD-H column for baseline separation of enantiomers .

- Optical rotation analysis ([α]D²⁰) to confirm consistency with literature values for the (1R)-configured derivative .

- Control experiments to rule out racemization during purification (e.g., avoiding acidic conditions in flash chromatography) .

Basic: What analytical methods are essential for characterizing this compound?

Answer:

Key characterization steps involve:

- NMR spectroscopy :

- ¹H NMR : Look for diagnostic signals such as the methine proton (δ 4.75 ppm, q, J = 6.45 Hz) and methyl group (δ 1.44 ppm, d) .

- ¹³C NMR : Confirm the presence of a fluorinated aromatic ring (δ 115–165 ppm for C-F coupling) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 174.60 for C₉H₁₁FO) and fragmentation patterns validate the structure .

- Polarimetry : Measure optical rotation to distinguish the (1R) enantiomer from its (1S) counterpart .

Advanced: How do substituent effects (e.g., fluoro vs. methyl groups) influence the compound’s reactivity in derivatization reactions?

Answer:

The electron-withdrawing fluoro group and electron-donating methyl group impact reactivity:

- Oxidation : The fluoro substituent stabilizes transition states in oxidation reactions, favoring ketone formation (e.g., using KMnO₄ in acidic conditions).

- Nucleophilic substitution : The methyl group enhances steric hindrance, reducing reactivity at the benzylic position. Comparative studies on (R)-1-(4-fluorophenyl)ethan-1-ol (90% purity) vs. (R)-1-(3-chlorophenyl)ethan-1-ol (87% purity) highlight substituent-dependent yields .

- Mechanistic probes : Kinetic isotope effects (KIEs) and DFT calculations can elucidate substituent effects on reaction pathways .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

The compound’s moderate polarity (logP ~2.5) suggests:

- Binary solvent mixtures : Ethyl acetate/hexane (1:3) or dichloromethane/pentane for gradual crystallization.

- Temperature control : Cooling to −20°C to enhance crystal formation, as demonstrated for analogous secondary alcohols .

Advanced: How can researchers design experiments to resolve low yields in catalytic asymmetric syntheses of this compound?

Answer:

Low yields often stem from catalyst deactivation or competing pathways. Solutions include:

- Catalyst optimization : Screen ligands (e.g., BINOL-derived phosphoric acids) to enhance FePC stability under aerobic conditions .

- Reaction monitoring : Use in-situ IR or GC-MS to identify intermediates and adjust reaction time/temperature .

- Additive screening : Lewis acids (e.g., Mg(OTf)₂) or molecular sieves may suppress side reactions .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Answer:

- Inert atmosphere storage : Use argon-filled vials to prevent oxidation of the hydroxyl group.

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Low-temperature storage : Maintain at −20°C in amber glass vials to reduce photolytic and thermal degradation .

Basic: How to determine the compound’s solubility profile for reaction planning?

Answer:

- Experimental testing : Use the "shake-flask method" in solvents like water, ethanol, and DCM.

- Computational prediction : Employ Hansen solubility parameters (δD, δP, δH) or COSMO-RS simulations.

- Literature analogs : Refer to data for (1R)-1-(4-methoxyphenyl)ethan-1-ol, which shows high solubility in ethanol and DCM .

Advanced: What computational tools are recommended for studying the compound’s conformational dynamics?

Answer:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with GAFF force fields to model rotation about the C1-C2 bond.

- DFT calculations : B3LYP/6-311+G(d,p) optimizations can predict stable conformers and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.